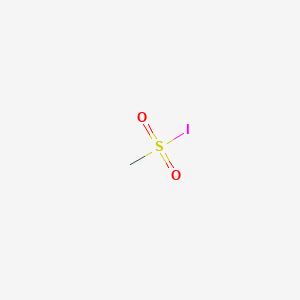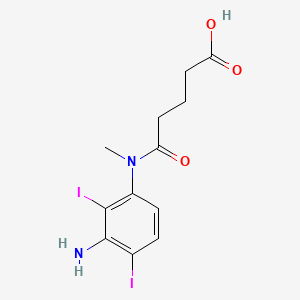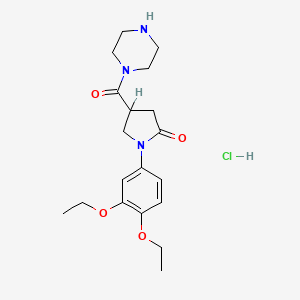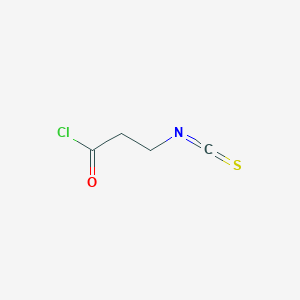
3-Isothiocyanatopropanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isothiocyanatopropanoyl chloride is an organic compound with the molecular formula C4H4ClNOS It is a derivative of propanoyl chloride, where the isothiocyanate group (-N=C=S) is attached to the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isothiocyanatopropanoyl chloride typically involves the reaction of 3-chloropropionyl chloride with potassium thiocyanate. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to prevent decomposition. The general reaction scheme is as follows:
ClCH2CH2COCl+KSCN→ClCH2CH2CONCS+KCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-Isothiocyanatopropanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-isothiocyanatopropanoic acid.
Common Reagents and Conditions
Amines: React with the isothiocyanate group to form thioureas.
Alcohols and Thiols: React with the acyl chloride group to form esters and thioesters, respectively.
Water: Hydrolyzes the compound to form the corresponding acid.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Esters and Thioesters: Formed from the reaction with alcohols and thiols.
3-Isothiocyanatopropanoic Acid: Formed from hydrolysis.
Applications De Recherche Scientifique
3-Isothiocyanatopropanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
Biological Research: Investigated for its potential use in the development of bioactive compounds and pharmaceuticals.
Industrial Applications: Employed in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Isothiocyanatopropanoyl chloride involves its reactivity towards nucleophiles. The acyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable adducts. The isothiocyanate group can also react with nucleophiles, forming thiourea derivatives. These reactions can modify the structure and function of target molecules, making this compound useful in various chemical and biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloropropionyl Chloride: Similar in structure but lacks the isothiocyanate group.
Isothiocyanates: Compounds with the general formula R-N=C=S, where R can be an alkyl or aryl group.
Acyl Chlorides: Compounds with the general formula R-COCl, where R can be an alkyl or aryl group.
Uniqueness
3-Isothiocyanatopropanoyl chloride is unique due to the presence of both the acyl chloride and isothiocyanate functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these groups. Its reactivity and versatility make it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
43199-15-1 |
|---|---|
Formule moléculaire |
C4H4ClNOS |
Poids moléculaire |
149.60 g/mol |
Nom IUPAC |
3-isothiocyanatopropanoyl chloride |
InChI |
InChI=1S/C4H4ClNOS/c5-4(7)1-2-6-3-8/h1-2H2 |
Clé InChI |
GUSMJMJXWWBKKF-UHFFFAOYSA-N |
SMILES canonique |
C(CN=C=S)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


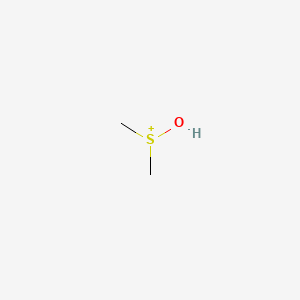
![Ethanol, 2,2'-[oxybis(methylenesulfonyl)]bis-](/img/structure/B14672658.png)

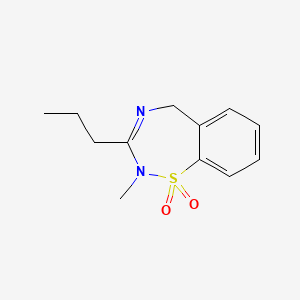
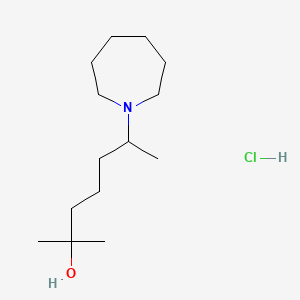
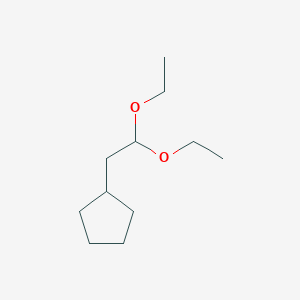
![Ethyl 4-amino-3-[(methylsulfanyl)methyl]benzoate](/img/structure/B14672682.png)

![(6,7-Diacetyloxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B14672700.png)
